2-({[4-(Benzyloxy)phenyl]amino}methyl)-6-ethoxyphenol
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Description
“2-({[4-(Benzyloxy)phenyl]amino}methyl)-6-ethoxyphenol” is a biochemical compound with the molecular formula C22H23NO3 and a molecular weight of 349.42 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a benzyloxy group (benzyl ether) and an ethoxy group attached to it. The benzyloxy group is further connected to an amino group that is linked to another benzene ring .Scientific Research Applications
Antioxidant Activity and Mechanisms
Phenolic compounds, including those with methoxy and phenolic hydroxyl groups, have been extensively studied for their antioxidant activities. For example, the study by Chen et al. (2020) investigated the structure-antioxidant activity relationship of phenolic acids and found that methoxyl (-OCH3) and phenolic hydroxyl (-OH) groups can significantly promote the antioxidant activities of these compounds. This suggests that compounds with similar functional groups, such as 2-({[4-(Benzyloxy)phenyl]amino}methyl)-6-ethoxyphenol, could potentially exhibit strong antioxidant properties, beneficial for applications in pharmaceuticals and food preservation (Chen et al., 2020).
Biological and Antimicrobial Activities
Research on Schiff bases and phenolic compounds has shown significant biological activities, including antioxidant, lipoxygenase inhibition, and antimicrobial properties. Aslam et al. (2016) synthesized Schiff bases with potent antioxidant and significant lipoxygenase inhibition activities, also demonstrating excellent antibacterial activities against various bacteria. This highlights the potential of structurally related compounds for applications in developing new antimicrobial agents and in the treatment of oxidative stress-related diseases (Aslam et al., 2016).
Synthesis and Chemical Reactivity
Compounds with a phenolic hydroxyl group and a benzyloxy moiety are pivotal in synthetic chemistry for creating a wide array of chemical entities. Yavari et al. (2006) explored the reactivity of aminophenols with alkyl propiolates, leading to the synthesis of various benzoxazinone derivatives. This underscores the versatility of phenolic compounds in synthetic organic chemistry, indicating that this compound could serve as a precursor or intermediate in the synthesis of complex organic molecules (Yavari et al., 2006).
Properties
IUPAC Name |
2-ethoxy-6-[(4-phenylmethoxyanilino)methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c1-2-25-21-10-6-9-18(22(21)24)15-23-19-11-13-20(14-12-19)26-16-17-7-4-3-5-8-17/h3-14,23-24H,2,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJDUWQWZDCHBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CNC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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